1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that features a combination of furan, pyridine, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-Pyridine Intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the Urea Moiety: The intermediate is then reacted with an isocyanate derivative to introduce the urea functionality.
Addition of the Tetrahydrofuran Group: Finally, the tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The urea and tetrahydrofuran groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and pyridine oxides, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyridine rings, along with the urea and tetrahydrofuran moieties, allows for a wide range of interactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-10-15-2-1-4-22-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h3,5-7,9,11,15H,1-2,4,8,10H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNRQUFDARHLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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